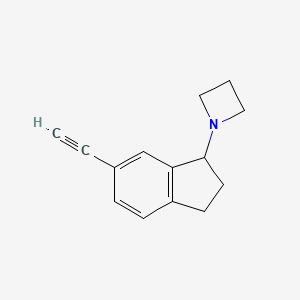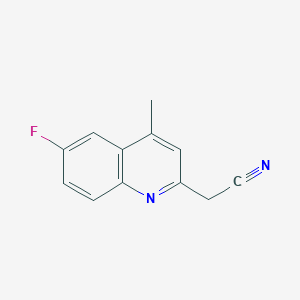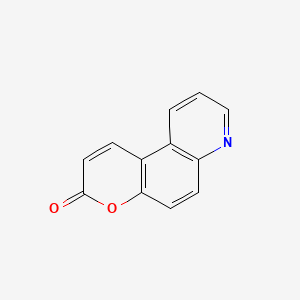
3H-Pyrano(3,2-f)quinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrano(3,2-f)quinolin-3-one is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is known for its diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties . It is a structural motif found in various natural products and has been the subject of extensive research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrano(3,2-f)quinolin-3-one typically involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . Another method involves acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions: 3H-Pyrano(3,2-f)quinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
3H-Pyrano(3,2-f)quinolin-3-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 3H-Pyrano(3,2-f)quinolin-3-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions contribute to its anticancer, antibacterial, and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Pyrano(3,2-c)quinolones: These compounds share a similar pyranoquinoline structure and exhibit comparable biological activities.
Furo(3,2-c)quinolones: These derivatives are also structurally related and have been shown to possess antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties.
Uniqueness: 3H-Pyrano(3,2-f)quinolin-3-one is unique due to its specific structural configuration and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
特性
CAS番号 |
4959-99-3 |
|---|---|
分子式 |
C12H7NO2 |
分子量 |
197.19 g/mol |
IUPAC名 |
pyrano[3,2-f]quinolin-3-one |
InChI |
InChI=1S/C12H7NO2/c14-12-6-3-9-8-2-1-7-13-10(8)4-5-11(9)15-12/h1-7H |
InChIキー |
ROVZMKXAGDXPJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C=CC(=O)O3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


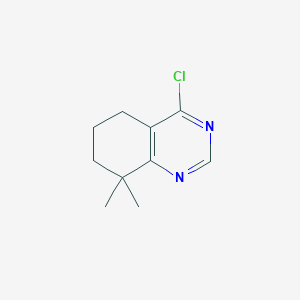


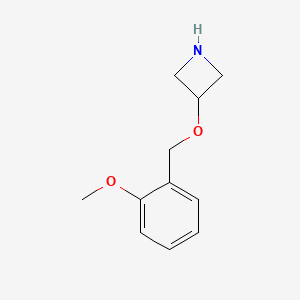
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
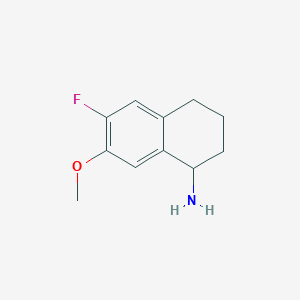
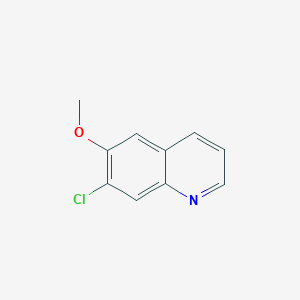



![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B11902731.png)

